REACTION_SMILES
|
[C:1](=[O:2])([OH:3])[CH2:4][CH2:5][CH2:6][c:7]1[cH:8][cH:9][c:10]2[c:18]([cH:19]1)[CH2:17][c:16]1[c:11]-2[c:12]([C:20](=[O:21])[OH:22])[cH:13][cH:14][cH:15]1.[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[CH3:28][C:29]([CH3:30])([O-:31])[CH3:32].[CH:23](=[O:24])[O:25][CH2:26][CH3:27].[K+:33].[O:39]=[CH:40][N:41]([CH3:42])[CH3:43]>>[C:1](=[O:2])([OH:3])[CH2:4][CH2:5][CH2:6][c:7]1[cH:8][cH:9][c:10]2[c:18]([cH:19]1)[CH:17]([CH:23]=[O:24])[c:16]1[c:11]-2[c:12]([C:20](=[O:21])[OH:22])[cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCc1ccc2c(c1)Cc1cccc(C(=O)O)c1-2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC1c2cc(CCCC(=O)O)ccc2-c2c(C(=O)O)cccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |